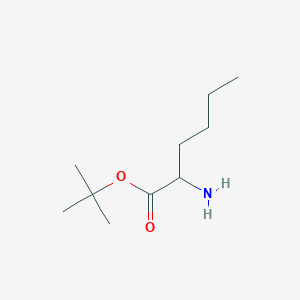

Tert-butyl 2-aminohexanoate

Description

Properties

IUPAC Name |

tert-butyl 2-aminohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROWHOGJRLBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Aminohexanoate

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are common strategies for the synthesis of tert-butyl esters. These methods involve the reaction of a carboxylic acid or another ester with tert-butanol (B103910), often facilitated by catalysts.

The direct esterification of 2-aminohexanoic acid with tert-butanol is typically catalyzed by strong acids. Common catalysts include hydrochloric acid and sulfuric acid. These reactions are often performed at low temperatures to minimize side reactions and decomposition of the reactants. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for esterification with tert-butyl alcohol. orgsyn.org More recently, triflimide (Tf2NH) has been shown to be an effective catalyst for the tert-butylation of various carboxylic acids, including amino acids, providing high yields. organic-chemistry.org

A study on the transesterification of various esters with sodium tert-butoxide (NaOtBu) has shown that 1,3-chelation and the formation of a tetrahedral intermediate are key to the reaction's success, allowing for the synthesis of chiral α-amino acid tert-butyl esters with high retention of optical purity. rsc.org

Table 1: Catalytic Systems for Esterification of 2-Aminohexanoic Acid

| Catalyst System | Reactants | Key Features |

| Strong Acids (e.g., HCl, H₂SO₄) | 2-Aminohexanoic acid, tert-butanol | Low-temperature reaction to prevent decomposition. |

| DCC/DMAP | Monoethyl fumarate, tert-butyl alcohol | Effective for esterification with tert-butyl alcohol. orgsyn.org |

| Triflimide (Tf₂NH) | Carboxylic acids, tert-butanol | Catalytic amounts lead to high yields of tert-butyl esters. organic-chemistry.org |

| Sodium tert-butoxide (NaOtBu) | Esters, tert-butanol | Proceeds via 1,3-chelation and a tetrahedral intermediate, retaining optical purity. rsc.org |

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of tert-butyl 2-aminohexanoate. Lipases are particularly well-suited for this purpose due to their ability to function in organic solvents and their high selectivity. nih.govnih.gov

Lipase-Catalyzed Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are effective catalysts for the amidation and esterification of amino acids. nih.govnih.gov These reactions can be performed in organic solvents like tert-butyl methyl ether (MTBE). nih.gov The use of enzymes allows for mild reaction conditions and high regioselectivity. nih.gov

Hydrolase-Catalyzed Synthesis: The enzyme 6-aminohexanoate-dimer hydrolase has been shown to catalyze amide synthesis in high concentrations of tert-butyl alcohol (90%). nih.gov Mutations of this enzyme can significantly alter the reaction yield. nih.gov

Transaminase Biocatalysis: Transaminases are enzymes that transfer an amino group from a donor to an acceptor, providing a route for chiral amine and amino acid synthesis. rsc.org This method is advantageous due to the automatic recycling of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. rsc.org Combining transaminases with other enzymes in cascade reactions can shorten reaction routes and improve efficiency. rsc.orgacs.org

Engineered Dehydrogenases: An engineered alcohol dehydrogenase from Lactobacillus kefir has been used for the highly efficient synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a related chiral synthon. nih.gov This highlights the potential of engineered enzymes for producing complex chiral molecules.

Table 2: Enzymatic Routes to this compound and Related Compounds

| Enzyme | Reaction Type | Key Features |

| Candida antarctica lipase B (CALB) | Esterification/Amidation | High selectivity for N-acylation in organic solvents. nih.govnih.gov |

| 6-Aminohexanoate-dimer hydrolase | Amide Synthesis | Functions in high concentrations of tert-butyl alcohol. nih.gov |

| Transaminases (TAs) | Reductive Amination | High stereoselectivity and cofactor recycling. rsc.org |

| Engineered Lactobacillus kefir alcohol dehydrogenase | Asymmetric Reduction | High yield and enantiomeric excess for related chiral synthons. nih.gov |

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis: Lipase-catalyzed synthesis of related aromatic alkanolamides has been successfully conducted in a solvent-free system, offering advantages such as low enzyme loading and high N-acylation selectivity. nih.gov This approach minimizes the use of volatile organic compounds.

Base-Catalyzed Transesterification: A practical and efficient base-catalyzed esterification method has been developed using unactivated tert-butyl esters and various alcohols under mild conditions. rsc.org This protocol demonstrates good functional group tolerance and high yields. rsc.org Mechanistic studies suggest an exchange of the tert-butyl alkoxide with the alcohol to form a new alkoxide that participates in the transesterification. rsc.org

Biocatalysis in Green Solvents: The use of biocatalysts like lipases often occurs in more environmentally friendly solvents such as MTBE or in aqueous systems, reducing the reliance on hazardous chemicals. nih.govacs.org

Enantioselective Synthesis of Chiral this compound

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. Enantioselective synthesis methods are employed to control the stereochemistry at the α-carbon.

Asymmetric alkylation of a glycine (B1666218) enolate equivalent is a powerful strategy for synthesizing α-amino acids. Phase-transfer catalysis (PTC) is a common technique used to facilitate these reactions.

Phase-Transfer Catalysis: Highly enantioselective alkylation of substrates like 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester can be achieved using chiral quaternary ammonium (B1175870) catalysts under phase-transfer conditions. nih.gov This method has been successfully applied to the asymmetric synthesis of α-alkyl serines. nih.gov Similarly, the asymmetric phase-transfer catalytic alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester has been used to produce enantioenriched α-alkyl-α,β-diaminopropionic acids. elsevierpure.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.comrsc.org

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgbath.ac.uk The N-acylated oxazolidinone can be enolized and then alkylated with high diastereoselectivity. york.ac.uk The auxiliary can be subsequently cleaved to yield the desired chiral carboxylic acid derivative. york.ac.uk

Sulfinamide Auxiliaries: Enantiopure tert-butanesulfinamide is a versatile chiral auxiliary used in the asymmetric synthesis of amines. nih.gov It condenses with aldehydes and ketones to form N-sulfinyl imines, which can then undergo diastereoselective additions. wikipedia.orgnih.gov For instance, the Zn-mediated allylation of an (R)-N-tert-butanesulfinyl imine can produce either diastereomer of the corresponding homoallylic amine depending on the solvent system. walisongo.ac.id

Camphorsultam Auxiliaries: Oppolzer's camphorsultam is another effective chiral auxiliary. wikipedia.org It has been used to achieve diastereoselective conjugate addition of carbon nucleophiles to vinyl diazoniums. uvm.edu

Other Chiral Auxiliaries: A variety of other chiral auxiliaries derived from amino acids, such as those from valine, have been employed in asymmetric synthesis. researchgate.net For example, imines formed from valine tert-butyl ester can undergo Lewis acid-catalyzed hetero-Diels-Alder reactions with high diastereoselectivity. researchgate.net

Table 3: Chiral Auxiliaries for Stereocontrolled Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity in the formation of α-substituted carboxylic acid derivatives. bath.ac.ukyork.ac.uk |

| Tert-butanesulfinamide | Addition to Imines | Versatile for the synthesis of chiral amines with high diastereoselectivity. nih.govwalisongo.ac.id |

| Oppolzer's Camphorsultam | Conjugate Addition | Effective in controlling stereochemistry in carbon-carbon bond-forming reactions. uvm.edu |

| Amino Acid-Derived Auxiliaries (e.g., from Valine) | Hetero-Diels-Alder Reactions | High diastereoselectivity in cycloaddition reactions. researchgate.net |

Enzymatic Resolution Techniques for Enantiomeric Purity

The production of enantiomerically pure amino acids and their derivatives is of significant interest, and enzymatic kinetic resolution (EKR) stands out as a powerful method. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov For racemic this compound, EKR would typically involve the selective hydrolysis or acylation of one enantiomer, leaving the other unreacted.

Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas lipase, and porcine pancreas lipase are frequently employed for the resolution of amino acid esters. nih.govmdpi.comnih.gov The process involves the selective hydrolysis of L-amino acid esters in an aqueous solution, demonstrating high reactivity and selectivity. nih.gov In a typical kinetic resolution, the enzyme acts on the racemic ester (rac-tert-butyl 2-aminohexanoate), converting one enantiomer (e.g., the L-enantiomer) into the corresponding carboxylic acid (L-2-aminohexanoic acid), while the other enantiomer (D-tert-butyl 2-aminohexanoate) remains largely unreacted. The resulting mixture of the acid and the unreacted ester can then be separated.

The efficiency of enzymatic resolution is quantified by the enantiomeric ratio (E-value), which indicates the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) in both the product and the remaining substrate. researchgate.net Studies on analogous compounds have shown that CAL-B can achieve excellent enantioselectivity (E > 200) in transesterification reactions. mdpi.comnih.gov Reaction conditions such as the choice of enzyme, solvent, temperature, and acyl donor are optimized to maximize both conversion and enantioselectivity. mdpi.comresearchgate.net

Table 1: Representative Data for Lipase-Catalyzed Resolution of Amino Acid Esters

| Enzyme | Substrate Analog | Reaction Type | Enantioselectivity (E-value) | Reference |

| Candida antarctica Lipase B (CAL-B) | tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | > 200 | mdpi.comnih.gov |

| Candida antarctica Lipase A (CAL-A) | Ethyl β-amino esters | Acylation | 70 to >100 | researchgate.net |

| Pseudomonas Lipase | Racemic amino acid esters | Hydrolysis | High | nih.gov |

Protective Group Strategies in the Synthesis of this compound Precursors

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups. organic-chemistry.orgnih.gov This strategy prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. organic-chemistry.org For the synthesis of this compound precursors, the primary functional groups requiring protection are the α-amino group and the carboxylic acid group.

Amine Protection: The α-amino group is nucleophilic and would interfere with many reactions, particularly those involving electrophiles. organic-chemistry.org A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com

Formation: The Boc group is typically introduced by reacting the amino acid precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Stability: It is stable to a wide range of reaction conditions, including basic and hydrogenolytic conditions. masterorganicchemistry.com

Cleavage: The Boc group is readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). masterorganicchemistry.comrsc.org

Carboxylic Acid Protection: The carboxylic acid is protected as a tert-butyl ester . This is inherent to the target molecule's structure but also serves as a protective strategy during intermediate steps.

Formation: Esterification can be achieved by reacting the corresponding amino acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst or with tert-butyl 2,2,2-trichloroacetimidate. rsc.org

Stability: The tert-butyl ester is robust under basic and neutral conditions.

Cleavage: Like the Boc group, it is cleaved under acidic conditions, often concurrently with Boc deprotection when using strong acids like TFA. google.com

An orthogonal protection strategy is employed when multiple protecting groups are present that can be removed under distinct conditions. For instance, if a precursor required a different protecting group on the amine, one could use the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile carboxybenzyl (Cbz) group. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection of one functional group while the other remains protected. organic-chemistry.org

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Functional Group Protected | Introduction Reagent | Cleavage Condition | Reference |

| tert-Butoxycarbonyl (Boc) | Amine | (Boc)₂O | Acid (e.g., TFA) | organic-chemistry.orgmasterorganicchemistry.com |

| tert-Butyl Ester (-tBu) | Carboxylic Acid | tert-Butyl Acetate, HClO₄ | Acid (e.g., TFA) | rsc.orggoogle.com |

| Carboxybenzyl (Cbz) | Amine | Benzyl Chloroformate | H₂, Pd/C | masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.orgmasterorganicchemistry.com |

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity, free from starting materials, by-products, and residual solvents. A combination of techniques is often employed.

Flash Chromatography: This is one of the most common methods for purifying intermediates and the final compound. rsc.org It involves passing the crude product through a column of silica (B1680970) gel under pressure. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica) while being eluted with a mobile phase (solvent system).

Stationary Phase: Silica gel is standard.

Mobile Phase: A mixture of non-polar and polar solvents is typically used. Common eluents include gradients of ethyl acetate in hexane (B92381) or combinations of petroleum ether, ethyl acetate, and dichloromethane. rsc.org The polarity of the eluent is carefully chosen to achieve optimal separation.

Crystallization: If the synthesized compound is a solid, crystallization can be a highly effective method for purification. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. An appropriate solvent system, such as ethyl acetate, might be used.

Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating acidic or basic compounds from neutral ones. Since this compound contains a basic amino group, it can be protonated with an acid to form a water-soluble salt. This allows it to be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.

Distillation and Drying: For final product isolation, particularly if it is a liquid or low-melting solid, distillation under reduced pressure can be used to remove volatile impurities and the final traces of solvent. To remove residual water, the product may be distilled from a drying agent like calcium hydride (CaH₂) or passed through a column of activated molecular sieves. lookchem.com

Table 3: Purification Techniques for this compound and Related Compounds

| Technique | Principle | Typical Application | Reference |

| Flash Chromatography | Differential adsorption on silica gel | Removal of by-products and unreacted starting materials | rsc.org |

| Crystallization | Differential solubility | Purification of solid products to high purity | |

| Acid-Base Extraction | Partitioning based on acid/base properties | Separation from neutral or oppositely charged impurities | |

| Ion-Exchange Chromatography | Separation based on ionic charge | Purification of charged molecules like amino acids | |

| Distillation | Separation based on boiling point differences | Removal of solvents and volatile impurities | lookchem.com |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Aminohexanoate

Reactions at the Amino Functionality

The primary amino group in tert-butyl 2-aminohexanoate is a nucleophilic center that readily participates in various bond-forming reactions.

Acylation and Amide Bond Formation

The amino group of this compound can be readily acylated to form amide bonds. This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks an activated carboxyl group of another. Common acylating agents include acyl chlorides and acid anhydrides. google.com For instance, the reaction with an acyl chloride, such as acetyl chloride, in the presence of a base would yield the corresponding N-acetyl derivative.

In peptide synthesis, more sophisticated methods are employed using coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity. sigmaaldrich.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid of an incoming N-protected amino acid, which is then readily attacked by the free amino group of this compound. sigmaaldrich.com The bulky tert-butyl ester protects the carboxyl group of the aminohexanoate from participating in undesired side reactions during the coupling process.

Formation of Carbamates and Urethanes

The amino group of this compound can react with various chloroformates or dicarbonates to form carbamates (urethanes), which are commonly used as protecting groups in peptide synthesis. wikipedia.org The most prevalent example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium bicarbonate or DMAP) to install the tert-butoxycarbonyl (Boc) protecting group. fishersci.co.ukorganic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions, often in a mixed aqueous-organic solvent system or in solvents like THF or acetonitrile. fishersci.co.ukorganic-chemistry.org The resulting N-Boc protected this compound is a key intermediate where both the amine and carboxylic acid functionalities are masked by acid-labile groups.

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester is a sterically hindered ester group primarily used for protecting the carboxylic acid functionality. Its cleavage requires specific conditions, often involving acid catalysis.

Selective Deprotection Mechanisms of Tert-butyl Esters

The selective removal (deprotection) of the tert-butyl ester is a critical step in multi-step synthesis. The choice of deprotection agent determines whether the ester can be cleaved selectively in the presence of other acid-sensitive groups, such as the N-Boc group. thieme-connect.com

The mechanism of acid-catalyzed deprotection involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tertiary carbocation (tert-butyl cation). This cation is then typically quenched by a nucleophile or deprotonated to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.com

Several reagents and conditions have been developed for this purpose:

Strong Acids (TFA): Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a common reagent for cleaving tert-butyl esters. rsc.orgpeptide.com However, these conditions are harsh and will typically cleave other acid-labile protecting groups like the N-Boc group simultaneously. researchgate.netmasterorganicchemistry.com The liberated tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine, necessitating the use of "scavengers" such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS). wikipedia.orgresearchgate.net

Lewis Acids (ZnBr₂): Zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters. acs.orgscite.airesearchgate.net While it was initially reported to selectively cleave the ester in the presence of an N-Boc group, subsequent studies have shown that it often leads to the cleavage of both protecting groups. acs.orgacs.org However, selectivity can be achieved in the presence of other, more robust N-protecting groups, such as the N-(PhF) group. acs.orgacs.org The reaction is inhibited by other Lewis basic functional groups in the substrate, like alcohols or amides, which can coordinate to the zinc. acs.orgresearchgate.net

Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O/NaI): A milder and more selective method involves using a mixture of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile. thieme-connect.comorganic-chemistry.orgthieme-connect.com This system has been shown to selectively cleave tert-butyl esters while leaving N-Boc groups intact, which is the reverse selectivity observed with strong acids. organic-chemistry.org The mechanism is thought to involve the in situ generation of a cerium complex that facilitates the cleavage, producing the carboxylic acid and tert-butyl iodide. organic-chemistry.org

| Reagent/System | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, rt, ~1-5 h | Low; Cleaves most acid-labile groups (e.g., N-Boc). peptide.commasterorganicchemistry.com | Requires scavengers (e.g., TIS, anisole) to trap the tert-butyl cation. wikipedia.orgresearchgate.net |

| Zinc Bromide (ZnBr₂) | DCM, rt, 12-24 h | Variable; Often cleaves both t-butyl ester and N-Boc groups. acs.orgacs.org Selective with some N-protecting groups (e.g., N-PhF). scite.ai | Reaction can be inhibited by other Lewis basic functional groups. researchgate.net |

| CeCl₃·7H₂O / NaI | Acetonitrile, reflux, 1-6 h | High; Cleaves t-butyl ester in the presence of N-Boc group. organic-chemistry.orgthieme-connect.com | Cost-effective and mild protocol with good functional group tolerance. thieme-connect.com |

Transamidation and Ester Exchange Reactions

While less common than deprotection, the tert-butyl ester can undergo transformations to other functional groups directly.

Transamidation is the conversion of an ester directly into an amide. This reaction is generally challenging for unactivated esters like tert-butyl esters due to the poor leaving group ability of the alkoxide. Direct amidation of tert-butyl esters with amino alcohols has been reported, but it often gives low yields due to the steric hindrance of the tert-butyl group, which impedes the nucleophilic attack by the amine. acs.org More effective transamidation methods often require activation of the corresponding secondary amide (e.g., as an N-Boc amide) to facilitate the reaction, a strategy that could be applied in a multi-step sequence starting from this compound. semanticscholar.org

Transesterification (Ester Exchange) is the conversion of one ester to another. Borane catalysts, such as B(C₆F₅)₃, have been shown to catalyze the transesterification of tert-butyl esters with other alcohols, such as α-aryl α-diazoesters, under mild conditions. rsc.org Additionally, treatment of a tert-butyl ester with a different alcohol under acidic or Lewis acidic conditions (e.g., ZnBr₂) can sometimes promote ester exchange, although this can compete with deprotection. researchgate.net It is also possible to first convert the tert-butyl ester into a more reactive intermediate, such as an acid chloride. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) can selectively produce acid chlorides, which can then be reacted with various alcohols or amines to afford a wide range of esters and amides. organic-chemistry.orgorganic-chemistry.orgnih.gov

Reduction to Amino Alcohols

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, yielding 2-amino-1-hexanol derivatives. This transformation is a fundamental process in organic synthesis, providing access to valuable chiral amino alcohols. The choice of reducing agent is crucial and dictates the reaction conditions and, to some extent, the yield.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). jocpr.com LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols with high efficiency. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). Due to its high reactivity, LiAlH₄ reductions are often performed at low temperatures and require careful quenching of the reaction mixture.

Sodium borohydride is a milder reducing agent compared to LiAlH₄. wiley-vch.de While it is generally less reactive towards esters, its reactivity can be enhanced by the addition of certain additives or by conducting the reaction in alcoholic solvents like methanol (B129727) or ethanol (B145695) at elevated temperatures. researchgate.netoup.com A described methodology for the reduction of amino acid esters using NaBH₄ in the presence of methanol provides amino alcohols in good yields (50–95%) within a short reaction time (15–20 minutes) under mild conditions. researchgate.net Another study reports the reduction of N-protected amino acid esters with NaBH₄ and methanol in THF or t-butyl alcohol, achieving high yields. oup.com

The general conditions and typical yields for the reduction of tert-butyl amino esters to their corresponding amino alcohols are summarized in the table below.

Table 1: Reduction of Tert-butyl Amino Esters to Amino Alcohols

| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |

| LiAlH₄ | THF | 0 to rt | 1 - 4 h | 70 - 95 |

| NaBH₄ / Methanol | THF or t-BuOH | 50 - 55 | 15 - 60 min | 80 - 95 oup.com |

This table presents generalized data for the reduction of tert-butyl amino esters based on established chemical principles and literature on similar compounds. jocpr.commasterorganicchemistry.comresearchgate.netoup.com

Stereoselective Reactions at the α-Carbon and Side Chain

The α-carbon of this compound is a key site for stereoselective functionalization. By converting the amino acid ester into a chiral enolate, it is possible to introduce new substituents with a high degree of stereocontrol. This is often achieved through the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One common strategy involves the formation of a lithium enolate from an N-protected derivative of the amino acid ester. The alkylation of these enolates can proceed with high diastereoselectivity. cornell.edu For instance, the alkylation of β-amino ester enolates has been shown to exhibit high levels of stereocontrol. cornell.edu Chiral auxiliaries such as those derived from pseudoephedrine or oxazolidinones are frequently employed to direct the alkylation of enolates derived from amino acid derivatives. scispace.comharvard.edu The bulky tert-butyl group of the ester can also influence the stereochemical course of the reaction.

The diastereoselectivity of these alkylation reactions is influenced by several factors, including the nature of the base, the solvent, the temperature, and the electrophile used. The table below illustrates the potential for high diastereoselectivity in the alkylation of chiral enolates derived from amino acid esters.

Table 2: Diastereoselective Alkylation of Chiral Enolates Derived from Amino Acid Esters

| Chiral Auxiliary/System | Electrophile | Base | Solvent | Diastereomeric Ratio (dr) |

| Pseudoephedrine Amide | Alkyl Halide | LDA | THF | >95:5 |

| Oxazolidinone | Benzyl Bromide | LDEA | THF | 90:10 to 98:2 scispace.com |

| Titanium(IV) Enolate | tert-Butyl Perester | - | 1,2-dichloroethane | ≥97:3 nih.gov |

| Dithiane Oxide | Methyl Iodide | Various | THF | up to >99:1 rsc.org |

This table provides representative data on the diastereoselectivity of alkylation reactions of chiral enolates derived from amino acid derivatives, demonstrating the principles applicable to this compound. scispace.comharvard.edunih.govrsc.org

Metal-Catalyzed Transformations Utilizing this compound Derivatives

Derivatives of this compound are valuable substrates in a variety of metal-catalyzed transformations, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. nih.govyoutube.com Derivatives of this compound, such as those containing a halide or a triflate group, can participate in Suzuki, Heck, and Buchwald-Hartwig amination reactions. For example, N-protected 4-bromo-7-azaindole derivatives can be coupled with amino acid esters in the presence of a palladium catalyst and a suitable ligand like Xantphos. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium complexes are particularly effective for asymmetric hydrogenation reactions. wiley-vch.dewiley-vch.de Unsaturated derivatives of this compound, for instance, those containing a dehydroamino acid moiety, can be hydrogenated with high enantioselectivity using chiral rhodium-phosphine catalysts. researchgate.net This provides a powerful method for the synthesis of enantiomerically pure amino acids.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC) or "click chemistry," are highly efficient for the formation of triazole rings. nih.govnih.gov A derivative of this compound containing either an azide (B81097) or an alkyne functionality can be readily coupled with a corresponding reaction partner in the presence of a copper(I) catalyst to form a triazole-linked conjugate.

The following table summarizes some key metal-catalyzed transformations involving amino acid derivatives.

Table 3: Metal-Catalyzed Transformations of Amino Acid Derivatives

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type |

| Palladium-Catalyzed Cross-Coupling | Pd₂(dba)₃ / Xantphos | Bromo-azaindole + Amino Acid Ester | N-Arylated Amino Acid Ester beilstein-journals.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine | Dehydroamino Acid Ester | Saturated Amino Acid Ester researchgate.net |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Cu(I) source | Azide/Alkyne-functionalized Amino Acid | Triazole-conjugated Amino Acid nih.gov |

This table illustrates the application of metal-catalyzed reactions to amino acid derivatives, a strategy that is applicable to functionalized this compound. beilstein-journals.orgresearchgate.netnih.gov

Applications of Tert Butyl 2 Aminohexanoate in Complex Molecule Construction

Role as a Key Intermediate in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids like norleucine into peptide sequences can significantly modify their conformational properties and biological activities. Tert-butyl 2-aminohexanoate is a frequently employed precursor for introducing the norleucine residue in both solid-phase and solution-phase peptide synthesis. rsc.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is one of the most widely used protocols. researchgate.net In this methodology, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups, predominantly based on the tert-butyl cation. peptide.com

This compound, often in its N-Fmoc protected form (Fmoc-Nle-OtBu), integrates seamlessly into this strategy. The tert-butyl ester of the C-terminus is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for the removal of the Fmoc group during each coupling cycle. csic.esunits.it This orthogonality of protecting groups is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the sequential elongation of the peptide chain. peptide.com The tert-butyl ester group, along with other side-chain protecting groups, is typically removed at the final step of the synthesis during the cleavage of the peptide from the solid support, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.netpeptide.com

The use of tert-butyl esters, including that of norleucine, is particularly advantageous in suppressing side reactions such as aspartimide formation when aspartic acid is present in the sequence. nih.govnih.govsemanticscholar.org The steric bulk of the tert-butyl group hinders the unwanted intramolecular cyclization of the aspartic acid side chain. nih.gov

Table 1: Role of Tert-butyl Ester Protection in Fmoc/tBu SPPS

| Feature | Description | Key Advantage | Relevant Compounds |

| Protecting Group | tert-Butyl (tBu) ester | Acid-labile, stable to bases. | Fmoc-Nle-OtBu, Fmoc-Asp(OtBu)-OH |

| SPPS Strategy | Fmoc/tBu | Orthogonal protection scheme. | Piperidine, Trifluoroacetic acid (TFA) |

| Side Reaction Prevention | Aspartimide formation | Steric hindrance from the tBu group. | Peptides containing Aspartic Acid |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for the synthesis of complex peptide fragments. dokumen.pub In solution-phase strategies, this compound serves as a key nucleophilic component in coupling reactions. rsc.org The tert-butyl ester provides crucial steric hindrance that helps to prevent undesirable side reactions, such as intermolecular self-condensation of the amino acid ester or intramolecular cyclization that can occur with less bulky esters. rsc.org

The coupling of an N-protected amino acid with this compound is typically achieved using standard coupling reagents that activate the carboxylic acid of the incoming amino acid. The tert-butyl ester remains intact during the coupling and can be selectively removed under acidic conditions at a later stage of the synthesis. sigmaaldrich.com This allows for the stepwise construction of peptide chains in solution.

The tert-butyl ester of this compound significantly influences the dynamics of peptide coupling reactions due to its steric bulk. acs.org This steric hindrance can, in some instances, slow down the rate of the desired amide bond formation, potentially requiring longer reaction times or the use of more potent coupling reagents like HATU or COMU to achieve high yields. acs.org

However, this steric hindrance is often a desirable feature. It plays a crucial role in preventing racemization at the activated carboxylic acid, a common side reaction in peptide synthesis. ub.edu The bulky nature of the tert-butyl group can also help to disrupt inter- and intramolecular hydrogen bonding in the growing peptide chain, which can lead to aggregation and decreased solubility, particularly in "difficult" sequences. ub.edu By minimizing these aggregation phenomena, the use of tert-butyl esters can lead to improved coupling efficiencies and higher purity of the final peptide. ub.edu

The choice of protecting groups is a critical aspect of peptide synthesis, and the tert-butyl group is a cornerstone of the widely used orthogonal protection strategy. peptide.com Its stability to a wide range of reagents, coupled with its clean removal under specific acidic conditions, makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. organic-chemistry.orglibretexts.org

Building Block for Heterocyclic Compound Synthesis

Beyond its role in peptide chemistry, this compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. organic-chemistry.orgorganic-chemistry.org These scaffolds are prevalent in natural products and pharmaceutically active molecules.

The functional groups of this compound can be chemically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of five- and six-membered nitrogen heterocycles. For instance, the carboxylic ester can be reduced to a primary alcohol, and the amino group can be appropriately functionalized to set the stage for cyclization.

While direct examples starting from this compound are specific to particular synthetic routes, the general strategies are well-established. For example, the synthesis of substituted piperidines can be achieved through the conjugate addition of nucleophiles to α,β-unsaturated ketones, followed by a series of transformations including homologation and introduction of the amino functionality. nih.gov The principles of intramolecular amination of organoboronates and other metal-catalyzed C-N bond-forming reactions are also employed for the synthesis of pyrrolidines and piperidines from linear amino-alcohol or amino-halide precursors that can be derived from amino acids like norleucine. organic-chemistry.orgorganic-chemistry.org

The intramolecular aminolysis of the ester group in this compound or its derivatives is a key strategy for the formation of lactams (cyclic amides). acs.org This reaction typically requires activation of the ester or heating to drive the cyclization. For example, heating ω-amino acids leads to the formation of the corresponding lactams, and similar principles apply to their ester derivatives. thieme-connect.de The formation of larger ring lactams can also be achieved, although it is often more challenging. thieme-connect.de

The synthesis of cyclic amines from amino alcohols, which can be obtained by the reduction of amino esters like this compound, is another important application. researchgate.net These reactions can be catalyzed by various transition metal complexes, such as those based on ruthenium or iridium, which facilitate the intramolecular cyclization through a "borrowing hydrogen" mechanism. researchgate.netd-nb.info The selectivity between the formation of a cyclic amine or a lactam can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Table 2: Overview of Heterocycle Synthesis from Amino Acid Precursors

| Heterocycle | General Synthetic Strategy | Key Reaction Type | Starting Material Type |

| Pyrrolidines | Intramolecular C-N bond formation | Reductive amination, Metal-catalyzed amination | Amino-aldehydes, Amino-halides |

| Piperidines | Intramolecular C-N bond formation | Reductive amination, Aza-Prins cyclization | Amino-aldehydes, Amino-halides |

| Lactams | Intramolecular aminolysis of esters | Thermal cyclization, Acid/base catalysis | ω-Amino esters |

| Cyclic Amines | Intramolecular cyclization of amino alcohols | "Borrowing hydrogen" catalysis | Amino alcohols |

Utilization in Natural Product Total Synthesis

While specific examples of the total synthesis of major natural products using this compound are not extensively documented in prominent literature, its structural features make it an archetypal building block for such endeavors. The synthesis of complex natural products and their analogs often relies on the use of versatile, chiral starting materials. Protected α-amino acids, including ester derivatives like this compound, are fundamental components in the modular synthesis of peptides, peptoids, and other complex architectures. rsc.orgcaltech.edu

The role of such building blocks is exemplified in the synthesis of diverse molecular libraries designed to mimic natural product scaffolds. For instance, the synthesis of macrocyclic lactams, which form the core of anticancer agents like the benzoquinone ansamycins, utilizes stereoselective coupling of simpler, modular building blocks that often include protected amino acids. caltech.edu Similarly, the construction of sequence-defined peptoids and other peptidomimetics employs N-protected amino acid esters to introduce side-chain diversity and control stereochemistry. rsc.org The use of the tert-butyl ester, in particular, is advantageous for its stability and subsequent clean deprotection to a carboxylic acid, a common functional handle for cyclization or further elaboration in the final stages of a total synthesis. The principles demonstrated in these syntheses are directly applicable to this compound for creating analogs of natural products containing α-amino acid residues.

Application in Material Science and Polymer Chemistry

The unique structure of this compound, which combines a polymerizable ester group with a versatile amino functionality, makes it a compelling candidate for applications in material science and polymer chemistry. The ability to undergo polymerization while carrying a protected functional group that can be modified post-polymerization allows for the creation of advanced materials with tailored properties. tu-dresden.de

This compound can serve as a functional monomer for the development of advanced polymers. Its acrylate-like structure is amenable to various polymerization techniques, while the pendant-protected amine group offers a site for introducing specific chemical functionalities into the final polymer. This approach is a cornerstone of creating functional polymers, where precursor monomers are polymerized and then modified to achieve the desired properties. tu-dresden.de

The general strategy involves the polymerization of the monomer, followed by the deprotection of the amine. This newly revealed primary amine on the polymer side chain can then be used for a wide range of chemical modifications. For example, it can be acylated, alkylated, or used in coupling reactions to attach bioactive molecules, fluorophores, or other functional moieties. A similar strategy has been successfully employed in the synthesis of poly(2-oxazoline)s, where a monomer derived from Boc-protected 6-aminohexanoic acid is polymerized and subsequently deprotected to yield a polymer with pendant amino groups. tu-dresden.de This highlights a well-established pathway for creating functional polymers from amino acid-based monomers.

Table 1: Polymerization Strategies for Amino Acid-Based Monomers

| Polymerization Method | Description | Potential Polymer Architecture | Reference |

|---|---|---|---|

| Radical Polymerization (e.g., AIBN initiated) | A common method for vinyl monomers. Can be used to create copolymers by mixing with other monomers like N-tert-butylacrylamide or various methacrylates. | Random Copolymers, Block Copolymers (with controlled techniques) | rasayanjournal.co.in |

| Anionic Ring-Opening Polymerization (AROP) | Used for cyclic monomers like N-carboxyanhydrides derived from amino acids or for activated aziridines. Offers good control over molecular weight. | Homopolymers, Block Copolymers | mdpi.com |

| Post-Polymerization Modification | A strategy where a simple polymer backbone (e.g., poly(tert-butyl acrylate)) is created first, followed by chemical modification to introduce the desired functionality. The deprotection of the amine in a poly(this compound) chain is a key example. | Functional Polymers with diverse side chains | tu-dresden.denih.gov |

Supramolecular chemistry involves the design of complex, ordered systems through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. siesascs.edu.in this compound possesses the key structural elements required to act as a building block, or "tecton," for the construction of such supramolecular architectures.

The molecule's utility stems from its amphiphilic nature and specific functional groups. After deprotection, the amino group and the carboxyl group (derived from ester hydrolysis) can participate in strong, directional hydrogen bonding. These interactions are fundamental to the self-assembly of many biological and synthetic systems, including the formation of beta-sheets in peptides. The hexanoate (B1226103) chain provides flexibility and hydrophobicity, while the bulky tert-butyl group can influence the packing and steric interactions within an assembly. This interplay between hydrogen bonding and hydrophobic forces can guide the spontaneous organization of the molecules into well-defined, higher-order structures like nanofibers, ribbons, gels, or vesicles. mdpi.com For example, related building blocks like tert-butyl 6-aminohexanoate (B3152083) have been used as flexible spacers in synthetic molecules designed to self-assemble and interact with biological targets. researchgate.net

Table 2: Structural Features of this compound for Supramolecular Assembly

| Structural Feature | Role in Supramolecular Chemistry | Type of Interaction | Reference |

|---|---|---|---|

| Amine Group (post-deprotection) | Hydrogen bond donor and acceptor; site for pH-responsive charge. | Hydrogen Bonding, Electrostatic | siesascs.edu.in |

| Carboxyl Group (post-hydrolysis) | Hydrogen bond donor and acceptor; site for pH-responsive charge. | Hydrogen Bonding, Electrostatic | siesascs.edu.in |

| n-Butyl Side Chain | Contributes to hydrophobic interactions and influences molecular packing. | Hydrophobic Interactions, Van der Waals | mdpi.com |

| Tert-butyl Ester Group | A bulky, hydrophobic group that influences solubility and packing; can be removed to reveal a new functional site. | Steric Effects, Hydrophobic Interactions | mdpi.com |

| Chiral Center (C2) | Introduces chirality into the assembly, potentially leading to helical or other complex chiral superstructures. | Stereospecific Packing | nih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Aminohexanoic acid |

| N-tert-butylacrylamide |

| Tert-butyl acrylate |

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like tert-butyl 2-aminohexanoate, offering precise information about the chemical environment of hydrogen and carbon atoms.

High-resolution 1H and 13C NMR spectra provide fundamental information about the structure of this compound. In a typical 1H NMR spectrum, the chemical shifts are influenced by the electronic environment of each proton. For instance, the protons of the tert-butyl group are expected to appear as a singlet due to the absence of adjacent protons, while the protons on the hexanoate (B1226103) chain will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. semanticscholar.orgrsc.org The chemical shifts in the 13C NMR spectrum distinguish the different carbon environments within the molecule, such as the carbonyl carbon, the carbons of the tert-butyl group, and the individual carbons of the hexanoate chain. rsc.orgchemicalbook.com

Table 1: Representative 1H and 13C NMR Data for this compound Derivatives

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C(CH3)3 | ~1.45 (s, 9H) | ~28.0 |

| O-C(CH3)3 | - | ~81.0 |

| CH2 (Hexanoate Chain) | ~1.3-1.7 (m) | ~22.0 - 35.0 |

| CH-NH2 | ~3.3 (m, 1H) | ~54.0 |

| C=O | - | ~173.0 |

| NH2 | Variable (broad singlet) | - |

| Note: Exact chemical shifts and coupling constants can vary based on the solvent and specific derivative of the compound. |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons along the hexanoate backbone, confirming their sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the 13C signals based on the more easily interpretable 1H spectrum. sdsu.edu For example, the proton signal of the alpha-methine group would show a cross-peak with the corresponding alpha-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the protons of the tert-butyl group and the ester carbonyl carbon would confirm the ester linkage. youtube.com

Advanced Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to produce a strong absorption band around 1730 cm⁻¹. pg.edu.pl Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule would be observed in their characteristic regions. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Ester (C=O) | Stretching | ~1730 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Alkyl (C-H) | Bending | 1370 - 1470 |

| Ester (C-O) | Stretching | 1150 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov For this compound (C10H21NO2), HRMS would confirm the molecular formula with a high degree of confidence. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.govnih.gov The fragmentation of this compound would likely involve the loss of the tert-butyl group as a stable carbocation, a characteristic fragmentation pathway for tert-butyl esters. pearson.com Other fragmentations could include the loss of the amino group and cleavages along the hexanoate chain, providing further structural confirmation.

Chiroptical Spectroscopy (e.g., ORD, CD) for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the alpha-carbon, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for characterizing its stereochemistry. pageplace.de These methods measure the differential interaction of the molecule with left and right circularly polarized light. rsc.org The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric purity of a sample. acs.org Moreover, by comparing the experimental CD spectrum with theoretical calculations or with the spectra of known related compounds, the absolute configuration (R or S) of the chiral center can be assigned. acs.orgnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can elucidate the bond lengths, bond angles, and torsional angles of the molecule in the solid state. researchgate.net For this compound, an X-ray crystal structure would reveal the preferred conformation of the hexanoate chain and the orientation of the tert-butyl and amino groups. amanote.com It would also provide valuable information about the intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which govern the crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Tert-butyl 2-aminohexanoate. DFT methods model the electron density to determine the ground-state energy of the molecule, from which numerous properties can be derived. longdom.orgscirp.org

Electronic Properties: The electronic character of this compound is governed by its primary functional groups: the amino group (-NH2), the tert-butyl ester group (-COOC(CH3)3), and the n-butyl side chain. DFT calculations can quantify the distribution of electron density across the molecule. For instance, the nitrogen atom of the amino group and the oxygen atoms of the ester group are regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the carbonyl carbon is electron-deficient and thus susceptible to nucleophilic attack. longdom.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. rsc.org For this compound, the HOMO is typically localized on the non-bonding lone pair of the amino group, indicating its role as an electron donor or nucleophile. The LUMO is generally centered on the antibonding π* orbital of the carbonyl group, highlighting its capacity to accept electrons in reactions with nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Theoretical calculations on related amino acid esters have shown that these electronic parameters correlate with reactivity in processes like peptide bond formation and hydrolysis. scirp.orgrsc.org

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, visually identifying sites for nucleophilic and electrophilic interactions. Atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution and can be used to predict the reactivity of specific atoms. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Localized on the amino group lone pair | Indicates nucleophilic character |

| LUMO Energy | Localized on the C=O π* orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relatively large | Suggests good kinetic stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on N and O atoms; positive potential on carbonyl C and amino H atoms | Visualizes reactive sites |

| NBO Charges | Partial negative charges on N, O; partial positive charge on carbonyl C | Quantifies atomic reactivity |

Conformational Landscape Analysis and Molecular Mechanics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms that result from rotation about single bonds. acs.org

The conformational landscape of this molecule is complex due to the flexibility of the n-butyl side chain and the rotations around the Cα-N, Cα-C', and ester bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the preferred conformations. lumenlearning.com It generally disfavors conformations where it is close to other bulky parts of the molecule. lumenlearning.com

Molecular Mechanics (MM): Molecular mechanics simulations are a computationally efficient method for exploring the vast conformational space of molecules like this compound. nih.govresearchgate.net Using a force field—a set of parameters that define the potential energy of a system—MM calculations can identify low-energy, stable conformers. nih.gov These simulations involve systematically rotating dihedral angles and minimizing the energy to find local and global minima on the potential energy surface.

For amino acid esters, key dihedral angles include ϕ (phi, C'-N-Cα-C'), ψ (psi, N-Cα-C'-O), and ω (omega, Cα-C'-O-C(tert-butyl)). acs.org The n-butyl side chain introduces additional torsional angles (χ1, χ2, χ3, χ4) that further complicate the landscape. Studies on similar molecules show that intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen, can play a significant role in stabilizing certain conformations. acs.org

The results of a conformational search are typically visualized using a Ramachandran-like plot, which shows the relative energies of conformers as a function of key dihedral angles. nih.gov

Table 2: Key Rotatable Bonds and Influencing Factors in this compound Conformation

| Rotatable Bond | Dihedral Angle | Key Influencing Factors |

|---|---|---|

| Cα - N | ϕ (phi) | Steric hindrance with side chain and ester group |

| Cα - C' | ψ (psi) | Steric clash between amino group and tert-butyl group |

| C' - O | ω (omega) | Steric bulk of the tert-butyl group |

| Cα - Cβ | χ1 | Gauche and anti interactions within the n-butyl chain |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For this compound, this includes modeling reactions such as hydrolysis, peptide coupling, or intramolecular cyclization.

Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. uss.cluchile.cl DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states. nih.govresearchgate.net

For example, in the alkaline hydrolysis of the ester, theoretical modeling could elucidate the stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and departure of the tert-butanol (B103910) leaving group would also be modeled. The calculated activation energies for each step would reveal the rate-determining step of the reaction. nih.gov

Theoretical studies on the gas-phase decomposition of similar amino acid esters have successfully modeled six-membered cyclic transition states, demonstrating the predictive power of these methods. nih.govuss.cluchile.cl Such calculations can explain reaction regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. unesp.br

Table 3: Hypothetical Modeled Reaction Pathway - Alkaline Hydrolysis

| Reaction Step | Description | Computational Goal |

|---|---|---|

| 1. Nucleophilic Attack | Hydroxide ion attacks the carbonyl carbon | Locate the transition state for the formation of the tetrahedral intermediate |

| 2. Intermediate Formation | A tetrahedral intermediate is formed | Optimize the geometry and energy of the intermediate |

| 3. Leaving Group Departure | The C-O bond to the tert-butyl group breaks | Model the transition state for the collapse of the intermediate and release of tert-butoxide |

| 4. Protonation | tert-Butoxide is protonated by solvent | Calculate the energetics of the final step to form tert-butanol and the amino acid anion |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. researchgate.net The calculation is performed on the optimized geometry of the molecule. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted. docbrown.info These predictions can help assign peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. arxiv.orgresearchgate.net After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration and their corresponding frequencies and intensities. These frequencies often require scaling by an empirical factor to correct for anharmonicity and other approximations in the computational method. researchgate.net The predicted spectrum can be compared with experimental data to identify characteristic peaks for functional groups, such as the N-H stretches of the amino group, C-H stretches of the alkyl chains and tert-butyl group, and the strong C=O stretch of the ester. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Parameter and Range |

|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.4-1.5 ppm (singlet, 9H) |

| α-CH | ~3.2-3.4 ppm (triplet, 1H) | |

| -NH₂ | Variable, broad singlet, ~1.5-2.5 ppm | |

| -CH₂(CH₂)₂CH₃ | ~0.9-1.7 ppm (multiplets, 9H) | |

| ¹³C NMR | -C(CH₃)₃ | ~28 ppm |

| -C(CH₃)₃ | ~80-82 ppm | |

| C=O | ~173-175 ppm | |

| α-C | ~53-55 ppm | |

| IR Spectroscopy | N-H stretch | ~3300-3400 cm⁻¹ (two bands) |

| C-H stretch | ~2850-2960 cm⁻¹ | |

| C=O stretch | ~1730-1740 cm⁻¹ |

Emerging Research Directions and Future Perspectives

Sustainable and Biocatalytic Routes to Tert-butyl 2-Aminohexanoate

The push towards environmentally benign chemical manufacturing has spurred significant interest in biocatalysis for producing chiral molecules like amino acid esters. nih.gov Enzymes offer remarkable stereo-, regio-, and chemoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry by reducing the need for protecting groups and minimizing waste. nih.gov

Emerging research focuses on several biocatalytic strategies applicable to the synthesis of this compound:

Enzymatic Kinetic Resolution: Lipases are widely explored for the resolution of racemic amino acid esters. This process can be adapted for this compound, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral ester.

Transaminase-Based Synthesis: Amine transaminases (ATAs) are powerful tools for asymmetric amine synthesis. researchgate.net A potential route involves the amination of a corresponding keto-acid, tert-butyl 2-oxohexanoate, using a chiral amine donor. Cascade reactions combining transaminases with other enzymes, such as dehydrogenases for cofactor regeneration, represent a promising one-pot approach. mdpi.comacs.org

Imine Reductases (IREDs): Libraries of IREDs are being screened for their ability to catalyze the reductive amination of keto esters, providing another direct route to chiral amino acid esters. nih.gov

Esterase-Catalyzed Reactions: While often used for hydrolysis, esterases can also be employed for ester synthesis in non-aqueous media or for selective deprotection. An esterase from Bacillus subtilis has been shown to effectively remove the tert-butyl group from amino acid carboxyls, demonstrating the compatibility of this bulky ester with enzymatic processes. d-nb.infonih.gov

These biocatalytic methods offer a sustainable alternative to traditional chemical synthesis, providing access to enantiomerically pure this compound through processes that are both efficient and environmentally responsible. researchgate.net

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering superior control over reaction parameters, enhanced safety, and seamless scalability. nih.gov The application of flow chemistry to the synthesis and modification of amino acid esters, including tert-butyl esters, is a significant area of research. mdpi.comflowchemistry.com

Key advantages and research directions include:

Esterification and Peptide Coupling: Continuous flow reactors have been successfully used for the Fischer-Speier esterification of amino acids, demonstrating a path to scaling up the production of compounds like this compound. scirp.org Flow processes also excel in solid-phase peptide synthesis (SPPS), where the constant flow of reagents over a solid support streamlines the coupling of amino acids and their esters. flowchemistry.comdurham.ac.uk

Improved Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, enabling rapid heating and cooling. mdpi.com This is particularly advantageous for managing exothermic reactions or employing superheated conditions to accelerate transformations that are slow in batch processing. uliege.be

Enhanced Safety: Conducting reactions with hazardous reagents or intermediates in the small, contained volume of a flow reactor minimizes risks. This approach allows for the use of reaction conditions, such as high temperatures and pressures, that would be impractical or dangerous on a large scale in batch mode. nih.gov

Continuous Deprotection: A notable application is the reagent-free thermal deprotection of tert-butyl esters. By passing a solution of the ester through a heated plug flow reactor, the tert-butyl group can be cleanly removed, often requiring only a simple solvent exchange for product isolation. nih.gov

| Process | Key Advantages in Flow Chemistry | Relevant Findings |

|---|---|---|

| Esterification | Rapid screening of conditions, potential for scale-up. | Microwave-assisted flow methods have been developed for amino acid esterification, avoiding toxic solvents. scirp.org |

| Peptide Synthesis | Constant washing of resin, rapid pre-activation and coupling of amino acid esters. | Flow chemistry is ideal for solid-phase peptide synthesis (SPPS), overcoming the fiddly, time-consuming nature of batch processes. flowchemistry.com |

| Enzymatic Reactions | Improved efficiency and rapid conversion compared to batch bioreactors. | Lipase-catalyzed synthesis of β-amino acid esters in continuous-flow microreactors achieves high yields with short residence times. mdpi.com |

| Deprotection | Use of high temperatures and pressures without additional reagents. | Continuous plug flow reactors enable thermal hydrolysis of tert-butyl esters at 120-240°C. nih.gov |

Development of Novel Chiral Ligands Derived from this compound

Enantiopure non-canonical amino acids and their derivatives are highly valuable building blocks for creating chiral ligands used in asymmetric catalysis. rsc.orgrsc.org this compound, with its defined stereocenter and functional handles (amine and ester), is a promising candidate for this purpose. The n-butyl side chain and the bulky tert-butyl ester group can impart unique steric and electronic properties to a metal's coordination sphere, potentially influencing the selectivity of a catalytic reaction.

Research in this area points to several potential pathways:

N-Heterocyclic Carbene (NHC) Precursors: Amino acid esters, including tert-butyl esters, can be converted into amino-acid-derived imidazoles. These can then be used to form imidazolium (B1220033) salts, which serve as precursors for N-heterocyclic carbene (NHC) ligands, a crucial class of ligands for transition metal catalysis. mdpi.com

Multidentate Ligand Scaffolds: The amino group can be functionalized to introduce additional coordinating atoms, leading to bidentate or tridentate ligands. For instance, modification of the amine to form Schiff bases, amides, or phosphines can create versatile ligands for various metal-catalyzed reactions.

Peptide-Based Ligands: The compound can be incorporated into short peptide sequences, which are then used as chiral ligands. The peptide backbone provides a modular scaffold for tuning the ligand's structure and stereochemical environment. mdpi.com

The development of new ligands derived from readily accessible building blocks like this compound is crucial for expanding the toolkit of synthetic chemists and enabling new asymmetric transformations. mdpi.com

Exploration of New Synthetic Scaffolds Incorporating the 2-Aminohexanoate Moiety

The incorporation of non-canonical amino acids into larger molecular frameworks is a powerful strategy for developing new peptidomimetics, bioactive molecules, and advanced materials. nih.gov The unique structure of the 2-aminohexanoate moiety can be leveraged to control molecular conformation and introduce specific functionalities.

Future research is likely to explore its use in several types of scaffolds:

Peptidomimetics: Replacing canonical amino acids in a peptide sequence with the 2-aminohexanoate unit can alter the resulting molecule's secondary structure and improve its stability against enzymatic degradation. nih.gov This is a key strategy in drug discovery.

Heterocyclic Scaffolds: The amino and ester groups can serve as reactive handles for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems such as piperidones or other constrained ring structures. chim.itresearchgate.net These constrained analogues are of great interest for their conformational rigidity.

Branched Architectures: The 2-aminohexanoate unit can be incorporated into branched or dendritic peptide structures. Such architectures are being investigated for applications in drug delivery and as biomaterials that can mimic the extracellular matrix. rsc.org

Functional Polymers: The aminohexanoate moiety can be polymerized or grafted onto polymer backbones to create functional materials with tailored properties, drawing inspiration from its structural relationship to the monomer of Nylon-6 (6-aminohexanoic acid).

| Scaffold Type | Potential Application | Rationale for Using 2-Aminohexanoate Moiety |

|---|---|---|

| Peptidomimetics | Drug Discovery, Enzyme Inhibitors | Introduces non-natural side chain, alters conformation, increases proteolytic stability. nih.gov |

| Heterocyclic Compounds | Constrained Analogues for Medicinal Chemistry | Serves as a chiral building block for creating rigid ring systems like piperidones. chim.itresearchgate.net |

| Branched Peptides/Dendrimers | Drug Delivery, Biomaterials | Can be used as a building block in complex, multi-arm architectures. rsc.org |

| Aromatic Oligoesters | Helix Mimetics, Probing Protein-Protein Interactions | The amino acid side chain can be incorporated into novel backbone structures to mimic protein secondary structures. nih.gov |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-aminohexanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate protection of the amino group, followed by esterification. Key steps include:

- Protection : Using tert-butoxycarbonyl (Boc) groups with reagents like Boc anhydride under basic conditions .

- Esterification : Acid-catalyzed coupling of hexanoic acid derivatives with tert-butyl alcohol. Yields vary significantly (65–93%) depending on catalysts (e.g., Pd complexes or acid catalysts) and solvent systems (e.g., EtOH or CH₂Cl₂) . Optimizing temperature (room temperature vs. reflux) and stoichiometry is critical for reproducibility.

Q. What spectroscopic techniques are prioritized for characterizing this compound, and how are spectral ambiguities resolved?

- NMR : ¹H and ¹³C NMR are essential for confirming ester and Boc group positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H), while the hexanoate chain appears as multiplet signals between 1.2–2.3 ppm .

- HRMS : Validates molecular ion peaks (e.g., m/z 204 [M⁺] and 260 [M+Fe]⁺) to confirm molecular weight . Ambiguities in splitting patterns (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparative analysis with literature data .

Q. How should this compound be stored to prevent degradation, and what decomposition products are possible?

- Storage : Stable under anhydrous conditions at –20°C in inert atmospheres (argon/nitrogen). Avoid exposure to moisture or acidic/basic environments to prevent Boc deprotection .

- Decomposition : Hydrolysis may yield hexanoic acid and tert-butanol. Monitor via TLC or GC-MS for unexpected peaks .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance enantiomeric purity in this compound synthesis?

- Chiral Catalysts : Use enantioselective catalysts like chiral Pd complexes or enzymes (e.g., lipases) during esterification.

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve stereocontrol compared to protic solvents .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Adjust reaction time and temperature to favor kinetic over thermodynamic products .

Q. What methodologies resolve contradictions in reported yields for this compound synthesis?

Discrepancies in yields (e.g., 65% vs. 93%) often arise from:

- Catalyst Activity : Pd-based catalysts (93% yield) outperform acid catalysts (65%) in sterically hindered reactions .

- Workup Protocols : Incomplete extraction or lyophilization (e.g., residual solvents) can reduce apparent yields. Quantitative NMR or internal standards validate isolated yields .

- Scale Differences : Milligram-scale reactions may show lower yields due to surface adsorption; optimize for larger scales using flow chemistry .

Q. How can this compound be functionalized for peptide synthesis applications?